2-Acetamido-3-(naphthalen-1-YL)propanoic acid
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Overview
Description
2-Acetamido-3-(naphthalen-1-yl)propanoic acid is an organic compound with the molecular formula C15H15NO3 It is a derivative of naphthalene and is characterized by the presence of an acetamido group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3-(naphthalen-1-yl)propanoic acid typically involves the reaction of naphthalene derivatives with acetamido and propanoic acid groups. One common method involves the acylation of 3-(naphthalen-1-yl)propanoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is achieved through techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-3-(naphthalen-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions include various naphthalene derivatives with different functional groups, such as hydroxyl, amino, and nitro groups .
Scientific Research Applications
2-Acetamido-3-(naphthalen-1-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Acetamido-3-(naphthalen-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(naphthalen-1-yl)propanoic acid: Similar in structure but lacks the acetamido group.
3-(1-Naphthyl)-L-alanine: Contains an amino group instead of an acetamido group.
Boc-3-(1-Naphthyl)-Ala-OH: A derivative with a tert-butoxycarbonyl (Boc) protecting group.
Uniqueness
2-Acetamido-3-(naphthalen-1-yl)propanoic acid is unique due to the presence of both the acetamido and propanoic acid groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
5440-48-2 |
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Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
2-acetamido-3-naphthalen-1-ylpropanoic acid |
InChI |
InChI=1S/C15H15NO3/c1-10(17)16-14(15(18)19)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8,14H,9H2,1H3,(H,16,17)(H,18,19) |
InChI Key |
RGIWZNSMSXQWLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
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